Phenylhydrazine hydrochloride

Catalog No.
S560727
CAS No.
59-88-1
M.F
C6H9ClN2
M. Wt
144.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylhydrazine hydrochloride

CAS Number

59-88-1

Product Name

Phenylhydrazine hydrochloride

IUPAC Name

phenylhydrazine;hydrochloride

Molecular Formula

C6H9ClN2

Molecular Weight

144.6 g/mol

InChI

InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H

InChI Key

JOVOSQBPPZZESK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN.Cl

Synonyms

phenylhydrazide, phenylhydrazine, phenylhydrazine hydrochloride, phenylhydrazine monohydrochloride, phenylhydrazine monosulfate

Canonical SMILES

C1=CC=C(C=C1)N[NH3+].[Cl-]

Hematological Research:

Historically, PHZ was used to induce anemia in animal models . This served as a valuable tool for researchers to study red blood cell (RBC) development, function, and destruction. However, due to ethical concerns and the availability of safer alternatives, this practice has largely been discontinued.

Nitrification Inhibition:

Recent research has explored the potential of PHZ as a nitrification inhibitor . Nitrification is the process by which soil microbes convert ammonia to nitrate. Excessive nitrification can lead to environmental problems, and PHZ shows promise in controlling this process by targeting specific enzymes involved in nitrification. However, further research is needed to assess its effectiveness and environmental impact compared to existing methods.

Other Applications:

PHZ has been used in various other research areas, including:

  • Chemical synthesis: As a starting material for the production of various organic compounds .
  • Analytical chemistry: For the detection of certain metals .
  • Toxicological research: To study the effects of oxidative stress on cells .

Phenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H8N2HClC_6H_8N_2\cdot HCl and a molar mass of 144.6 g/mol. It is the hydrochloride salt of phenylhydrazine, a highly reactive organic compound that appears as a white to whitish solid. This compound is known for its characteristic odor and its ability to decompose at temperatures above 245 °C. It is soluble in water at a pH range of 2.6 to 2.9 and exhibits a melting point between 250 °C and 254 °C .

Phenylhydrazine hydrochloride is primarily synthesized from phenylhydrazine through reactions with hydrochloric acid, resulting in the formation of this stable salt. The compound has notable applications in organic synthesis, particularly in the preparation of hydrazones and indoles, which are intermediates in various chemical processes .

The mechanism of action of PhzH depends on the context of its use. In biological research, PhzH induces anemia by damaging red blood cells through the formation of Heinz bodies, protein aggregates that impair cell function.

PhzH is a hazardous compound due to its:

  • Toxicity: PhzH is highly toxic by inhalation, ingestion, and skin contact. It can cause severe effects on the nervous system, blood, and kidneys.
  • Carcinogenicity: PhzH is classified as a potential carcinogen by the International Agency for Research on Cancer (IARC).
  • Flammability: PhzH is combustible and can ignite readily [].

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling PhzH.
  • Work in a well-ventilated fume hood.
  • Store PhzH in a cool, dry place away from heat, light, and incompatible chemicals.
  • Dispose of PhzH waste according to local regulations.

  • Reduction Reactions: As a strong reducing agent, it can reduce various compounds, often reacting violently with oxidizers such as hydrogen peroxide and permanganates .
  • Formation of Hydrazones: It reacts with carbonyl compounds to form hydrazones, which are useful in the identification and characterization of aldehydes and ketones .
  • Diazotization: Phenylhydrazine hydrochloride can undergo diazotization reactions, where it reacts with nitrous acid to form diazonium salts, which are important intermediates in dye synthesis .

Phenylhydrazine hydrochloride exhibits significant biological activity, particularly as an inducer of hemolytic anemia in animal models. Studies have shown that it can cause oxidative stress in red blood cells, leading to the formation of free radicals that damage cell membranes and hemoglobin . Additionally, phenylhydrazine has been implicated in carcinogenic activity due to its ability to induce DNA damage through alkylation processes .

In toxicological studies, exposure to phenylhydrazine hydrochloride has resulted in various adverse effects, including gastrointestinal complaints, skin irritation, and potential mutagenic effects as evidenced by positive results in bacterial gene mutation tests .

The synthesis of phenylhydrazine hydrochloride typically involves several steps:

  • Starting Material: Phenylhydrazine is used as the starting material.
  • Diazotization Reaction: Phenylhydrazine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
  • Reduction Reaction: The diazonium salt undergoes reduction using sodium pyrosulfite under controlled pH conditions (7-9) and moderate temperatures (10-35 °C) to yield phenylhydrazine hydrochloride .
  • Purification: The final product is purified through crystallization or filtration methods to achieve high purity levels.

Phenylhydrazine hydrochloride has several important applications:

  • Organic Synthesis: It is widely used for synthesizing indoles through the Fischer indole synthesis method, which is crucial for producing various pharmaceuticals and dyes .
  • Carbohydrate Analysis: The compound forms hydrazones with sugars, facilitating their separation and analysis in mixtures .
  • Research Tool: Due to its ability to induce hemolytic anemia, it serves as a model compound in toxicology studies related to blood disorders .

Phenylhydrazine hydrochloride interacts with various substances, leading to significant biological effects:

  • Oxidative Stress Induction: It generates free radicals that can cause oxidative damage to cellular components, particularly affecting red blood cells .
  • Genotoxicity: Studies indicate that phenylhydrazine can cause mutations and DNA damage through mechanisms involving radical formation and alkylation .
  • Toxicokinetics: The compound is rapidly absorbed regardless of administration route, with metabolites such as p-hydroxyphenylhydrazine being identified as significant products following metabolism .

Several compounds share structural or functional similarities with phenylhydrazine hydrochloride. Here are some notable examples:

CompoundStructure SimilarityUnique Properties
HydrazineSimilar functional groupUsed as a rocket propellant; highly reactive
2-MethylphenylhydrazineMethyl group additionExhibits different reactivity patterns in synthesis
Benzoyl hydrazineAromatic substitutionUtilized in pharmaceutical applications

Phenylhydrazine hydrochloride stands out due to its specific applications in organic synthesis and its unique biological activity related to hemolytic anemia induction. Its strong reducing properties also differentiate it from other similar compounds that may not exhibit such reactivity or biological effects.

Diazotization-Reduction Pathways

The Fischer synthesis remains the cornerstone of phenylhydrazine hydrochloride production. The process involves:

  • Diazotization: Aniline is treated with hydrochloric acid and sodium nitrite at 0–5°C to form phenyldiazonium chloride.
  • Reduction: The diazonium salt undergoes reduction with sodium sulfite (Na₂SO₃) or sodium pyrosulfite (Na₂S₂O₅) to yield phenylhydrazine sulfonic acid.
  • Hydrolysis: Acidic hydrolysis with HCl converts the sulfonic acid salt to phenylhydrazine hydrochloride.

Traditional vs. Optimized Reduction

ParameterTraditional Method (Na₂SO₃)Optimized Method (Na₂S₂O₅)
Reduction Time1–2 hours15–30 minutes
Temperature80–85°C10–35°C
pH Range5.2–7.07–9
Yield65–75%85–95%
PurityRequires post-reaction filtrationMinimal impurities

Data sourced from patents .

The optimized use of sodium pyrosulfite (Na₂S₂O₅) reduces reaction time and energy consumption while enhancing purity. Continuous flow systems further streamline this process, achieving total reaction times under 20 minutes.

Sodium Pyrosulfite-Mediated Reduction Optimization

Sodium pyrosulfite’s dual role as a reductant and pH stabilizer enables efficient reduction under mild conditions:

  • Mechanism: Na₂S₂O₅ provides both sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) ions, which reduce the diazonium salt to phenylhydrazine while maintaining a neutral to alkaline pH.
  • Key Parameters:
    • Temperature: 10–35°C to prevent side reactions.
    • pH: 7–9 to optimize reductant availability.
    • Catalysts: Sodium hydroxide (NaOH) is often added to sustain pH stability.

Case Study: Industrial-Scale Production

A continuous process described in CN101134734A integrates diazotization, reduction, and hydrolysis in a single reactor:

  • Diazotization: Aniline + HCl + NaNO₂ at 0–5°C.
  • Reduction: Na₂S₂O₅ added at 10–35°C, pH 7–9.
  • Hydrolysis: HCl added to precipitate the hydrochloride salt.

This method eliminates intermediate filtration, reducing operational costs and improving yield consistency.

Purification Techniques for High-Purity Intermediates

Crude phenylhydrazine hydrochloride often contains residual sulfites, sulfates, and organic impurities. Advanced purification methods include:

Distillation with Glycols

Patent US4352941A outlines a glycol-assisted distillation process:

  • Neutralization: Crude salt is treated with NaOH to free phenylhydrazine.
  • Extraction: Toluene or xylene extracts the free base.
  • Distillation: Ethylene glycol (0.1–5% w/w) is added to the crude phenylhydrazine to remove impurities via azeotropic distillation.
ParameterConventional DistillationGlycol-Assisted Distillation
PressureAtmosphericReduced (10–30 mmHg)
Temperature150–200°C70–120°C
Yield80–85%94–95%
Purity95–98%>99%

Data from patents .

Alkaline Treatment

Pre-distillation treatment with NaOH or Mg(OH)₂ reduces coloration and impurities. For example:

  • Heating: Crude phenylhydrazine + 2–200% NaOH (w/w) at 70–120°C.
  • Settling: Impurities precipitate, leaving a clearer solution.

Oxidative Pathways in Hemoglobin Modification

Phenylhydrazine hydrochloride undergoes a bimolecular reaction with oxyhemoglobin, initiating a cascade of oxidative events. The reaction begins with a two-electron transfer from phenylhydrazine to the heme iron in oxyhemoglobin, forming an unstable intermediate distinct from methemoglobin or deoxyhemoglobin [7] [8]. This step is oxygen-dependent, as molecular oxygen facilitates the propagation of radical chain reactions. Key intermediates include:

  • Benzenediazonium ion: Generated during phenylhydrazine oxidation, this species accelerates subsequent reactions by reacting with phenylhydrazine to produce phenyldiazene [4] [8].
  • Phenyl radicals: Formed via homolytic cleavage of intermediates, contributing to hemoglobin denaturation and erythrocyte membrane damage [1] [3].

The reaction kinetics are influenced by substituents on the phenyl ring. Ortho-substituted phenylhydrazines exhibit reduced reaction rates due to steric hindrance, whereas meta- and para-substituents enhance reactivity by stabilizing transition states through electronic effects [7]. For example, 4-hydrazinobenzoic acid fails to form ferrihaemochromes, highlighting the critical role of substituent position in modulating oxidative pathways [2].

Table 1: Effects of Substituents on Phenylhydrazine-Hemoglobin Reaction Rates

Substituent PositionRelative Rate ConstantKey Observation
Ortho-methyl0.45Steric hindrance reduces electron transfer efficiency
Meta-chloro1.82Electron-withdrawing groups enhance intermediate stability
Para-carboxy0.10Ionic repulsion with heme pocket impedes binding

Formation of N-Phenylprotoporphyrin Derivatives

The interaction of phenylhydrazine hydrochloride with hemoglobin culminates in the synthesis of N-phenylprotoporphyrin IX, a heme adduct characterized by a phenyl group covalently bound to a porphyrin nitrogen. This process involves:

  • Iron-phenyl intermediate: A σ-bonded phenyl-iron complex forms transiently within the hemoglobin pocket, stabilized by hydrophobic interactions with the globin matrix [5] [6].
  • Phenyl migration: Upon protein denaturation or oxidation, the phenyl group shifts from iron to the porphyrin ring, yielding four regioisomers of N-phenylprotoporphyrin IX. Enzymatic environments direct regioselectivity, favoring attachment to pyrrole rings A and C [5] [6].

Stoichiometric analysis reveals that each heme group catalyzes the consumption of six phenylhydrazine molecules, producing five benzene molecules and one N-phenylprotoporphyrin derivative [5]. Substituted phenylhydrazines (e.g., ortho-methyl derivatives) fail to form these adducts, underscoring the sensitivity of the reaction to steric and electronic factors [2] [5].

Table 2: Products of Phenylhydrazine-Hemoglobin Interaction

ReactantMajor ProductsByproducts
PhenylhydrazineN-Phenylprotoporphyrin IXBenzene, Nitrogen
4-Hydrazinobenzoic acidNo heme adductsHydrogen peroxide

Superoxide Anion Generation in Erythrocyte Systems

The oxidation of phenylhydrazine hydrochloride in erythrocytes is a major source of superoxide anion (O₂⁻), which propagates oxidative stress through three mechanisms:

  • Direct generation: Phenylhydrazine oxidation by oxyhemoglobin produces O₂⁻ as a primary product, detectable via nitroblue tetrazolium reduction assays [4] [8].
  • Autocatalytic amplification: O₂⁻ acts as a chain propagator, accelerating phenylhydrazine oxidation and extending reactive oxygen species (ROS) production. Superoxide dismutase (SOD) inhibits this process by converting O₂⁻ to hydrogen peroxide (H₂O₂), thereby prolonging the reaction's lag phase [4] [8].
  • Secondary ROS formation: H₂O₂, generated via dismutation or direct oxidation, interacts with iron to produce hydroxyl radicals (·OH), exacerbating erythrocyte membrane lipid peroxidation [3] [4].

In erythrocytes, ROS-induced damage manifests as hemoglobin denaturation, Heinz body formation, and phosphatidylserine externalization, which promotes macrophage-mediated clearance [3] [8]. Notably, phenylhydrazine does not directly externalize phosphatidylserine but induces hemoglobin-membrane crosslinking, creating recognition signals for phagocytosis [3].

Table 3: Reactive Oxygen Species in Phenylhydrazine-Treated Erythrocytes

ROS SpeciesDetection MethodRole in Hemolysis
Superoxide (O₂⁻)Nitroblue tetrazolium assayChain propagation
Hydrogen peroxideCatalase-mediated O₂ releaseSubstrate for ·OH formation
Hydroxyl radicalSpin-trapping ESRLipid peroxidation initiator

Physical Description

Phenylhydrazine hydrochloride is a white to tan solid with a weak aromatic odor. (EPA, 1998)

Boiling Point

Not pertinent; it decomposes (EPA, 1998)

Density

Greater than 1 at 68F (EPA, 1998)

Melting Point

469 to 475 °F (EPA, 1998)

UNII

H7QFK49SVD

Related CAS

100-63-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (54.29%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (94.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (94.29%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H372 (98.57%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (54.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Oxidants

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

59-88-1
27140-08-5

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Hydrazine, phenyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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